N-[(Azepan-2-yl)methyl]methanesulfonamide
Description
Properties
Molecular Formula |
C8H18N2O2S |
|---|---|
Molecular Weight |
206.31 g/mol |
IUPAC Name |
N-(azepan-2-ylmethyl)methanesulfonamide |
InChI |
InChI=1S/C8H18N2O2S/c1-13(11,12)10-7-8-5-3-2-4-6-9-8/h8-10H,2-7H2,1H3 |
InChI Key |
DGTIVKAUCDCHKD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NCC1CCCCCN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Azepan-2-yl)methyl]methanesulfonamide typically involves the reaction of azepane with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of methanesulfonyl chloride. The general reaction scheme is as follows:
Reactants: Azepane, Methanesulfonyl chloride, Triethylamine
Solvent: Anhydrous dichloromethane
Temperature: Room temperature
Reaction Time: Several hours
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
N-[(Azepan-2-yl)methyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The methanesulfonamide group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Amine derivatives
Substitution: Various substituted sulfonamides
Scientific Research Applications
N-[(Azepan-2-yl)methyl]methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use as a drug candidate for treating bacterial infections.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(Azepan-2-yl)methyl]methanesulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Comparison with Similar Methanesulfonamide Derivatives
Structural and Functional Group Variations
Methanesulfonamide derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Lipophilicity : Aryl-substituted derivatives (e.g., 4-chlorophenyl, 3-methylphenyl) exhibit higher logP values due to hydrophobic aromatic rings, whereas azepane-containing analogs may show moderate lipophilicity balanced by the polar sulfonamide group .
- Solubility : The azepane ring’s basic nitrogen can improve aqueous solubility under acidic conditions (e.g., in the stomach), while nitro or chloro substituents reduce solubility due to increased molecular weight and crystallinity .
- Hydrogen Bonding: Pyridinyl and hydrazinecarbonyl groups (e.g., in HDAC6 inhibitors) introduce additional H-bond donors/acceptors, enhancing target binding .
Crystallographic and Stability Data
- Crystal Packing: Nitro-substituted derivatives () exhibit non-planar nitro groups (torsion angles: -16.7° to 160.9°), influencing molecular packing via C–H⋯O interactions.
- Thermal Stability : Electron-withdrawing groups (e.g., nitro, chloro) enhance thermal stability but may increase susceptibility to hydrolysis in aqueous environments .
Biological Activity
N-[(Azepan-2-yl)methyl]methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group (-SO2NH2). The azepane ring contributes to the compound's structural diversity and may influence its biological properties.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including this compound. Research indicates that sulfonamides can exhibit cytotoxic effects against various cancer cell lines through different mechanisms:
- Induction of Apoptosis : Compounds similar to this compound have been shown to induce apoptosis in cancer cells. For instance, flow cytometry analyses demonstrated that certain sulfonamide derivatives could activate apoptotic pathways in cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .
- Cell Cycle Arrest : Some studies suggest that these compounds may cause cell cycle arrest, particularly in the S phase, thereby inhibiting cancer cell proliferation .
| Cell Line | Compound Concentration | % Inhibition | Notes |
|---|---|---|---|
| A549 | 10 µM | 38.92% | Induces late apoptosis |
| MCF-7 | 10 µM | 35.96% | Non-toxic to NIH3T3 cells |
| HT-29 | 10 µM | 32.29% | Significant inhibition |
| HeLa | 10 µM | 35.82% | Notable cytotoxicity |
2. Antimicrobial Activity
Sulfonamides are traditionally known for their antibacterial properties. This compound may exhibit similar activities:
- Mechanism of Action : Sulfonamides inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for folate synthesis in bacteria, thus disrupting nucleic acid synthesis .
3. Urease Inhibition
Some sulfonamides have been studied for their ability to inhibit urease, an enzyme linked to various pathological conditions, including urinary infections and gastric ulcers. The inhibition of urease can lead to decreased ammonia production and may provide therapeutic benefits in related diseases .
Case Studies and Research Findings
A notable case study involved the evaluation of several sulfonamide derivatives, including this compound, against a panel of cancer cell lines. The study found that modifications in the molecular structure significantly influenced biological activity:
- Structure–Activity Relationship (SAR) : Variations in substituents on the azepane ring were correlated with changes in anticancer efficacy, suggesting that specific modifications could enhance activity against particular cancer types .
- In Vivo Studies : Preclinical models demonstrated that certain derivatives exhibited significant tumor growth inhibition when administered at therapeutic doses, indicating potential for development into novel anticancer agents .
Q & A
Q. What are the common synthetic routes for N-[(Azepan-2-yl)methyl]methanesulfonamide, and what factors influence reaction efficiency?
Synthesis typically involves sulfonamide formation via nucleophilic substitution. For example, methanesulfonyl chloride reacts with azepane-derived amines under basic conditions (e.g., NaOH or triethylamine) in polar aprotic solvents like DMF or methylene chloride. Reaction efficiency depends on:
- Steric hindrance : Bulky substituents on the azepane ring may slow sulfonamide bond formation.
- Temperature : Reflux conditions (e.g., 60–80°C) improve kinetics but require thermal stability .
- Catalysis : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) enhance yields in multi-step syntheses .
Q. Which spectroscopic methods are critical for characterizing the structural integrity of this compound?
- NMR Spectroscopy : H and C NMR confirm the presence of the azepane methyl group (δ ~2.5–3.5 ppm) and sulfonamide protons (δ ~7–8 ppm for aromatic derivatives) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., exact mass ~230–280 g/mol for similar sulfonamides) .
- IR Spectroscopy : Sulfonyl S=O stretches (~1150–1350 cm) and N-H bends (~1550 cm) confirm functional groups .
Q. How does the azepane ring conformation influence the compound’s physicochemical properties?
The seven-membered azepane ring introduces flexibility, affecting:
- Lipophilicity : Increased ring size may enhance membrane permeability compared to smaller heterocycles.
- Solubility : Polar solvents (e.g., DMSO) stabilize the chair-like conformation, while nonpolar solvents favor boat forms.
- Bioactivity : Conformational dynamics impact binding to targets like enzymes or receptors .
Q. What are the primary solubility and stability considerations for this compound in different solvents?
- Aqueous Stability : Hydrolysis of the sulfonamide group can occur under strongly acidic/basic conditions (pH <2 or >10).
- Solvent Compatibility : Stable in DMSO, DMF, and dichloromethane; avoid protic solvents (e.g., ethanol) for long-term storage.
- Light Sensitivity : Sulfonamides may degrade under UV light; store in amber vials .
Q. What preliminary biological screening approaches are recommended for assessing its bioactivity?
- Enzyme Inhibition Assays : Test against serine hydrolases or proteases due to sulfonamide’s electrophilic sulfur.
- Cytotoxicity Screening : Use MTT assays in cancer cell lines (e.g., HeLa or MCF-7).
- Molecular Docking : Preliminary computational modeling predicts binding affinity to targets like COX-2 .
Advanced Research Questions
Q. How can researchers optimize multi-step synthesis pathways to improve yield and purity?
- Stepwise Monitoring : Use TLC or HPLC to track intermediates (e.g., azepane precursors) and adjust stoichiometry.
- Purification Strategies : Employ column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .
- Catalyst Screening : Test Lewis acids (e.g., AlCl) for regioselective sulfonylation .
Q. What strategies resolve contradictions between computational predictions and experimental data in structure-activity relationships (SAR)?
- Crystallographic Validation : X-ray diffraction (e.g., 1.8–2.2 Å resolution) clarifies bond angles and torsional strain discrepancies .
- Dynamic Simulations : Run molecular dynamics (MD) simulations (AMBER or GROMACS) to account for solvent effects and flexibility .
- Statistical Analysis : Apply multivariate regression to identify outliers in biological datasets .
Q. How to design isotopic labeling experiments (e.g., 14^{14}14C or 15^{15}15N) to study metabolic pathways?
- Labeling Sites : Incorporate N into the sulfonamide group or C into the azepane ring.
- Tracer Analysis : Use LC-MS/MS to track labeled metabolites in hepatocyte incubation studies.
- Kinetic Isotope Effects : Compare reaction rates (e.g., CYP450-mediated oxidation) between labeled and unlabeled forms .
Q. What advanced computational methods are used to model receptor interactions and predict binding modes?
- Density Functional Theory (DFT) : Calculate partial charges and electrostatic potentials for docking (e.g., AutoDock Vina).
- Free Energy Perturbation (FEP) : Estimate binding free energy changes for mutagenesis studies.
- Consensus Scoring : Combine results from Glide, Schrödinger, and Rosetta to reduce false positives .
Q. How to address batch-to-batch variability in pharmacological assays caused by impurities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
